molecular formula C22H15BCl2N2O2 B12379380 4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole

4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole

Cat. No.: B12379380
M. Wt: 421.1 g/mol
InChI Key: SYIZHZBXDOQNIR-UHFFFAOYSA-N
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Description

4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole is a member of the class of chromenes. This compound is characterized by its complex structure, which includes phenyl groups, chloro substituents, and an oxadiazaborole ring. It is known for its potent activity as a retinoic acid receptor α agonist, making it a significant compound in medicinal chemistry .

Preparation Methods

The synthesis of 4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole involves multiple steps. The synthetic route typically starts with the preparation of the chromene core, followed by the introduction of phenyl and chloro substituents. The final step involves the formation of the oxadiazaborole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the chromene core or the oxadiazaborole ring.

    Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of chromenes and oxadiazaboroles.

    Biology: Its activity as a retinoic acid receptor α agonist makes it valuable in studying cellular processes regulated by retinoic acid.

    Medicine: It has potential therapeutic applications in treating diseases related to retinoic acid receptor dysfunction, such as certain types of cancer and skin disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects by binding to the retinoic acid receptor α (RARα). This binding activates the receptor, which then regulates the transcription of genes involved in various cellular processes. The molecular targets include genes that control cell growth, differentiation, and apoptosis. The pathways involved are primarily related to retinoic acid signaling .

Properties

Molecular Formula

C22H15BCl2N2O2

Molecular Weight

421.1 g/mol

IUPAC Name

4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole

InChI

InChI=1S/C22H15BCl2N2O2/c24-17-11-15-12-18(22-26-23(29-27-22)16-9-5-2-6-10-16)20(14-7-3-1-4-8-14)28-21(15)19(25)13-17/h1-13,20H,(H,26,27)

InChI Key

SYIZHZBXDOQNIR-UHFFFAOYSA-N

Canonical SMILES

B1(N=C(NO1)C2=CC3=C(C(=CC(=C3)Cl)Cl)OC2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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